SALOR-INT L367257-1EA
Overview
Description
SALOR-INT L367257-1EA, also known as 2-([4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(4-methoxyphenyl)acetamide, is a heterocyclic organic compound with the molecular formula C18H19N5O2S and a molecular weight of 369.44 g/mol . This compound is notable for its unique structure, which includes a triazole ring and a pyridine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of SALOR-INT L367257-1EA involves several steps, starting with the preparation of the triazole ring. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole-pyridine intermediate with a thiol compound under basic conditions.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
SALOR-INT L367257-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the pyridine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to partially or fully reduced triazole or pyridine derivatives.
Scientific Research Applications
SALOR-INT L367257-1EA has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of SALOR-INT L367257-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
SALOR-INT L367257-1EA can be compared with other similar compounds, such as:
2-([4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(4-methoxyphenyl)acetamide: This compound shares a similar structure but may have different substituents on the triazole or pyridine rings.
4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole derivatives: These compounds have variations in the substituents on the triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the triazole and pyridine moieties, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-23-17(15-6-4-5-11-19-15)21-22-18(23)26-12-16(24)20-13-7-9-14(25-2)10-8-13/h4-11H,3,12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSRCVUSQDZSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618414-17-8 | |
Record name | 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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